1-Dodecyl-4-phenoxybenzene

Lipophilicity Partition Coefficient Surfactant Design

1-Dodecyl-4-phenoxybenzene (CAS 55191-60-1) is a para-substituted diaryl ether derivative bearing a twelve-carbon alkyl chain, with the molecular formula C₂₄H₃₄O and a molecular weight of 338.53 g/mol. This compound serves as a key intermediate for sulfonated surfactants such as Dowfax® 2A1 and functions as a non-ionic hydrophobic modifier in materials science.

Molecular Formula C24H34O
Molecular Weight 338.5 g/mol
CAS No. 55191-60-1
Cat. No. B12820462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-4-phenoxybenzene
CAS55191-60-1
Molecular FormulaC24H34O
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25-23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3
InChIKeyXSAHYEQPUFJGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecyl-4-phenoxybenzene (CAS 55191-60-1): Procurement-Relevant Baseline for a Diaryl Ether Building Block


1-Dodecyl-4-phenoxybenzene (CAS 55191-60-1) is a para-substituted diaryl ether derivative bearing a twelve-carbon alkyl chain, with the molecular formula C₂₄H₃₄O and a molecular weight of 338.53 g/mol [1]. This compound serves as a key intermediate for sulfonated surfactants such as Dowfax® 2A1 and functions as a non-ionic hydrophobic modifier in materials science [2]. Its linear alkyl tail and diphenyl ether core confer distinct physicochemical properties—including a reported refractive index of 1.516 and boiling point of 436.3°C at 760 mmHg [3]—that differentiate it from ortho-substituted isomers and alternative alkylaryl ethers.

1-Dodecyl-4-phenoxybenzene: Why In-Class Analogs Are Not Interchangeable


While numerous diaryl ethers and alkylphenoxybenzenes share the C₂₄H₃₄O formula, substitution pattern and chain length dictate performance in applications from surfactant synthesis to liquid crystal design. Ortho-substituted isomers exhibit higher lipophilicity (XlogP 9.7 vs. 9.4) and lower flash points (185.7°C vs. 217.4°C), altering partitioning behavior and thermal stability [1]. Compounds lacking the second phenyl ring, such as dodecyl phenyl ether (C₁₈H₃₀O, MW 262.4), present a different molecular volume and surface activity profile [2]. Furthermore, alkyl chain length variations shift melting and clearing points in mesomorphic systems, making direct substitution impossible without re-optimizing formulation conditions [3]. The quantitative evidence below delineates where 1-dodecyl-4-phenoxybenzene (para-isomer) provides measurable advantages over its closest comparators.

1-Dodecyl-4-phenoxybenzene: Procurement-Focused Quantitative Differentiation


Para-Substitution Lowers Lipophilicity vs. Ortho-Isomer, Enhancing Aqueous Compatibility

The para-substituted 1-dodecyl-4-phenoxybenzene exhibits a calculated XlogP of 9.4, whereas its ortho-substituted isomer (1-dodecyl-2-phenoxybenzene, CAS 25619-63-0) has an XlogP of 9.7 [1][2]. This lower lipophilicity in the para-isomer reduces its preference for non-polar environments, which can improve dispersibility in aqueous formulations and affect partitioning in biphasic systems.

Lipophilicity Partition Coefficient Surfactant Design

Higher Flash Point in Para-Isomer Confers Greater Thermal Process Safety Margin

The para-isomer (1-dodecyl-4-phenoxybenzene) has a reported flash point of 217.4°C, which is 31.7°C higher than the 185.7°C flash point of the ortho-isomer (1-dodecyl-2-phenoxybenzene) [1][2]. This higher flash point indicates a reduced fire hazard during handling, storage, and processing at elevated temperatures.

Thermal Stability Process Safety Flash Point

Lower Boiling Point of Para-Isomer Facilitates Distillation-Based Purification

1-Dodecyl-4-phenoxybenzene (para-isomer) boils at 436.3°C at 760 mmHg, whereas the ortho-isomer (1-dodecyl-2-phenoxybenzene) boils at a significantly higher 452.7°C under the same pressure [1][2]. This 16.4°C difference, while both values are high, makes the para-isomer slightly more amenable to vacuum distillation for purification and reduces thermal stress during recovery.

Boiling Point Purification Distillation

Extended Molecular Geometry and Rotatable Bonds of Diphenyl Ether Core vs. Simpler Alkyl Phenyl Ethers

1-Dodecyl-4-phenoxybenzene (C₂₄H₃₄O, MW 338.5) possesses 13 rotatable bonds and two aromatic rings connected by an ether linkage, providing a more extended and flexible molecular geometry compared to dodecyl phenyl ether (C₁₈H₃₀O, MW 262.4), which contains only one aromatic ring [1][2]. This structural difference, while not directly quantifiable as a single metric, is inferred to influence molecular packing in condensed phases and is a key design parameter for liquid crystalline and self-assembling materials [3].

Molecular Geometry Structural Comparison Materials Design

Consistent Density and Refractive Index Differentiate Para-Isomer for Formulation Control

The para-isomer exhibits a density of 0.945 g/cm³ and a refractive index of 1.516 [1]. In contrast, the ortho-isomer has a density of 0.939 g/cm³ and a refractive index of 1.519 [2]. These small but measurable differences can be leveraged for quality control and to ensure consistency in formulations where optical properties or specific gravity are critical.

Density Refractive Index Formulation

1-Dodecyl-4-phenoxybenzene: Optimal Application Scenarios Based on Comparative Evidence


Synthesis of Sulfonated Surfactants (e.g., Dowfax® 2A1) Requiring Defined Isomeric Purity

The para-substituted 1-dodecyl-4-phenoxybenzene is the direct precursor to disodium dodecylphenoxybenzene disulfonate (Dowfax® 2A1), an anionic emulsifier used in emulsion polymerization [1]. Using the pure para-isomer ensures a consistent sulfonation pattern, which directly impacts the surfactant's hydrophilic-lipophilic balance (HLB) and performance. The lower XlogP (9.4 vs. 9.7 for ortho-isomer) and higher flash point (217.4°C vs. 185.7°C) of the para-isomer [2][3] also provide a safer and more predictable starting material for industrial sulfonation processes.

Non-Ionic Hydrophobic Modifier in Materials Requiring Reduced Lipophilicity

In applications where the compound serves as a non-ionic hydrophobic tail—such as in self-assembled monolayers, polymer additives, or liquid crystal formulations—the para-isomer's calculated XlogP of 9.4 [2] makes it slightly less lipophilic than its ortho-counterpart (XlogP 9.7) [3]. This subtle difference can improve compatibility with more polar matrices or aqueous interfaces, providing a measurable advantage in formulations where excessive hydrophobicity leads to phase separation or poor dispersion.

Thermotropic Liquid Crystal and Supramolecular Chemistry Studies

Compounds based on the diphenyl ether core, when combined with complementary hydrogen-bonding partners such as 4-(dodecyloxy)benzoic acid, have been shown to induce columnar hexagonal thermotropic liquid crystalline phases [4]. The extended molecular geometry (two aromatic rings, 13 rotatable bonds) [5] of 1-dodecyl-4-phenoxybenzene provides a rigid-flexible rod-like structure that is a classic scaffold for mesogen design. Procurement of the well-defined para-isomer is critical for reproducibility in structure-property relationship studies, where even small changes in molecular shape (as seen with ortho-isomers) can alter or eliminate liquid crystallinity.

High-Temperature Processes Benefiting from Higher Flash Point and Lower Boiling Point

For industrial or research protocols involving elevated temperatures—such as melt processing, high-temperature reactions, or vacuum distillation—the para-isomer offers a quantifiable safety and processing advantage. Its flash point of 217.4°C is 31.7°C higher than that of the ortho-isomer [2][3], reducing fire hazard. Additionally, its boiling point of 436.3°C (vs. 452.7°C for the ortho-isomer) [2][3] slightly eases purification by vacuum distillation, making it the preferred isomer for applications where thermal stability margins are critical.

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